Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate
Overview
Description
Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate is a useful research compound. Its molecular formula is C17H22O4 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemistry Applications
Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate and its derivatives have been studied for their photochemical properties. For instance, Plíštil et al. (2006) investigated the photochemistry of related compounds, focusing on the high chemical yields of 3-alkoxy-6-methylindan-1-ones and their formation through a process involving 1,5-hydrogen migration and cyclization of photoenols. This research has implications for using these photochemical reactions in synthetic organic chemistry (Plíštil et al., 2006).
Synthesis and Crystal Structure
The compound and its derivatives are also relevant in the field of synthesis and crystal structure analysis. Metz et al. (2010) described the synthesis and crystal structure determination of similar compounds, highlighting their utility in confirming structures through X-ray crystal analysis. This research aids in understanding the molecular conformation and structural details of these types of compounds (Metz et al., 2010).
Chemical Reactivity and Structural Assignments
Studies also focus on the chemical reactivity and structural assignments of this compound derivatives. Dell, Howe, and Prowse (1994) used NMR methods to assign structures to acetylation products of related compounds, which is crucial for understanding chemical reactivity and for applications in synthetic chemistry (Dell, Howe, & Prowse, 1994).
Properties
IUPAC Name |
methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-12(18)14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNNOCQOEADGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CCCCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252719 | |
Record name | Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260371-57-1 | |
Record name | Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=260371-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-acetyl-2-(cyclohexylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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